molecular formula C17H17F2N3OS B2468084 (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1203316-39-5

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2468084
CAS RN: 1203316-39-5
M. Wt: 349.4
InChI Key: TUTFQIOQUHZZPO-UHFFFAOYSA-N
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Description

The compound contains several structural components including a cyclopropyl group, a 1,3,4-thiadiazol ring, a piperidine ring, and a difluorophenyl group . These components are common in medicinal chemistry and are found in various bioactive compounds .


Molecular Structure Analysis

The compound’s structure includes a 1,3,4-thiadiazol ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown promise as antimicrobial agents. In a study, the synthesized compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity compared to others . Further research in this area could explore the mechanism of action and potential clinical applications.

Anti-Inflammatory Effects

While not directly studied for this specific compound, 1,3,4-thiadiazoles have been associated with anti-inflammatory effects. Investigating the potential of our compound in reducing inflammation could be an interesting avenue .

Molecular Docking Studies

Computational docking studies can provide insights into the binding affinity and interactions of our compound with specific biological targets. Evaluating its binding energy and potential targets could guide further experimental investigations .

Synthesis of Novel Derivatives

Researchers can explore modifications to the compound’s structure to enhance its properties. For instance, introducing functional groups or altering substituents may lead to derivatives with improved biological activity .

Industrial Applications

1,3,4-Thiadiazoles have relevance beyond medicine. Their chemical reactivity makes them valuable in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Investigating industrial applications, such as catalysis or materials science, could be worthwhile .

Pharmaceutical Development

Given the compound’s unique structure, it might serve as a starting point for designing novel drugs. Medicinal chemists could explore its potential as a lead compound for specific therapeutic targets .

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3OS/c18-13-4-3-12(9-14(13)19)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTFQIOQUHZZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

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